molecular formula C20H22F2N6S B10946478 2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10946478
M. Wt: 416.5 g/mol
InChI Key: WZIHXGRAXRIZRS-UHFFFAOYSA-N
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Description

2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrazole, triazole, and benzothiophene moieties, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrazole ring, followed by the construction of the triazole and benzothiophene rings. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final product is usually purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can lead to various alkylated or acylated derivatives .

Scientific Research Applications

2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Difluoromethyl)-1H-pyrazol-3-YL]-9-(tert-pentyl)-8,9,10,11-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H22F2N6S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[1-(difluoromethyl)pyrazol-3-yl]-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C20H22F2N6S/c1-4-20(2,3)11-5-6-12-14(9-11)29-18-15(12)17-24-16(26-28(17)10-23-18)13-7-8-27(25-13)19(21)22/h7-8,10-11,19H,4-6,9H2,1-3H3

InChI Key

WZIHXGRAXRIZRS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=NN(C=C5)C(F)F

Origin of Product

United States

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